[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](4-fluorophenyl)methanone
Description
2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone is a brominated aromatic ketone derivative featuring a 4-fluorophenyl group and an ethylsulfonylmethyl substituent on the adjacent benzene ring. This compound belongs to the family of benzophenone analogs, which are widely studied for their pharmaceutical and materials science applications.
Properties
Molecular Formula |
C16H14BrFO3S |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
[2-bromo-4-(ethylsulfonylmethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C16H14BrFO3S/c1-2-22(20,21)10-11-3-8-14(15(17)9-11)16(19)12-4-6-13(18)7-5-12/h3-9H,2,10H2,1H3 |
InChI Key |
SSKHFAVAHFBRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
- Chemical Formula : C16H14BrFOS
- Molecular Weight : 385.25 g/mol
- CAS Number : 2226649-82-5
This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a fluorophenyl moiety, which may contribute to its biological activity through various mechanisms.
Anticancer Potential
Research indicates that compounds with similar structures often exhibit anticancer properties. The presence of halogens (like bromine and fluorine) in organic compounds can enhance their reactivity and bioavailability, potentially leading to effective interactions with cellular targets involved in cancer pathways.
-
Mechanism of Action :
- Halogenated compounds can influence cell signaling pathways that regulate apoptosis and proliferation.
- Sulfonyl groups are known to participate in enzyme inhibition, which may be relevant in targeting cancer cell metabolism.
-
Case Studies :
- In studies involving structurally related compounds, significant inhibition of tumor growth was observed in vitro and in vivo models. For instance, compounds with sulfonamide groups have demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis.
Enzyme Inhibition
Compounds similar to 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone have been studied for their ability to inhibit specific enzymes:
- Cholinesterase Inhibition : Some studies have shown that brominated compounds can act as cholinesterase inhibitors, which are valuable in treating neurodegenerative diseases.
- Kinase Activity : The inhibition of kinases involved in signal transduction pathways has been noted, which can lead to reduced proliferation of cancer cells.
Toxicity and Safety Profiles
While exploring biological activities, it is crucial to consider the safety profile:
- Toxicological studies should be conducted to assess the compound's effects on human health.
- The ToxCast database provides insights into potential toxicities associated with similar chemical structures.
Pharmacokinetics
Understanding the pharmacokinetics is vital for evaluating efficacy:
- Studies on analogous compounds suggest that modifications like ethylsulfonyl groups can enhance solubility and permeability, affecting absorption rates.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at electron-rich positions (C5 and C7) due to resonance stabilization from the fused imidazole nitrogen atoms .
Mechanistic Insight:
The dimethylamino group enhances electron density at the pyridine ring, directing nitration/bromination to specific positions.
Nucleophilic Additions
The α,β-unsaturated ketone moiety participates in Michael additions and conjugate additions .
| Nucleophile | Reagents | Product | Selectivity |
|---|---|---|---|
| Grignard reagents | RMgX, THF, −78°C | β-Addition products (1,2 vs. 1,4) | 1,4-addition dominant |
| Thiols | RSH, K₂CO₃, MeOH | Thioether derivatives | Quantitative conversion |
Example:
Reaction with methylmagnesium bromide yields a tertiary alcohol after protonation, useful in antimalarial drug scaffolds.
Cycloaddition Reactions
The propenone group serves as a dienophile in Diels-Alder reactions .
| Diene | Conditions | Cycloadduct | Stereochemistry |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic hexahydroisoquinoline | Endo preference |
| Furans | Microwave, 150°C, 20 min | Oxabicyclic compounds | >90% diastereoselectivity |
Applications:
These reactions generate complex polycyclic frameworks for kinase inhibitors .
Redox Reactions
The ketone and enone systems undergo selective reductions or oxidations .
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | Chemoselective (no imidazole reduction) |
| Enone oxidation | mCPBA, CH₂Cl₂, RT | Epoxide | Stereospecific epoxidation |
Mechanistic Note:
The dimethylamino group stabilizes transition states during epoxidation, favoring syn addition.
Cross-Coupling Reactions
Brominated derivatives (e.g., 6-bromo analogs) enable Pd-catalyzed couplings .
Example:
Coupling with 4-fluorophenylboronic acid yields a biaryl derivative with enhanced EGFR inhibition (IC₅₀ = 12 nM) .
Functional Group Interconversion
The dimethylamino group undergoes alkylation or quaternization .
| Reaction | Conditions | Product | Utility |
|---|---|---|---|
| N-Alkylation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone with structurally related compounds, focusing on substituents, molecular weight, and applications:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Notes | Reference ID |
|---|---|---|---|---|---|
| 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone (Target) | C₁₆H₁₄BrFO₃S | 385.25 g/mol | Bromo, ethylsulfonylmethyl, 4-fluorophenyl | Hypothesized use in drug intermediates; sulfonyl group may improve solubility. | N/A |
| (4-Bromophenyl)(4-fluorophenyl)methanone | C₁₃H₈BrF₀O | 277.11 g/mol | Bromo, 4-fluorophenyl | Precursor for liquid crystals; lacks sulfonyl group, reducing polarity. | |
| (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone | C₁₃H₉BrFNO | 294.11 g/mol | Amino, bromo, 4-fluorophenyl | Research chemical with solubility in DMSO/chloroform; used in medicinal chemistry. | |
| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C₁₃H₇BrClF₀O | 312.55 g/mol | Bromo, chloro, 4-fluorophenyl | Impurity in Empagliflozin (diabetes drug); halogen diversity affects reactivity. | |
| 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone | C₉H₈BrO₃S | 277.13 g/mol | Bromo, methylsulfonyl | Intermediate in organic synthesis; sulfonyl group enhances electrophilicity. |
Key Differences and Implications
Substituent Effects: The ethylsulfonylmethyl group in the target compound distinguishes it from simpler halogenated analogs (e.g., ). Sulfonyl groups increase polarity and metabolic stability, making the compound more suitable for pharmaceutical applications compared to non-sulfonylated derivatives. The amino-substituted analog () exhibits higher solubility in polar solvents (e.g., DMSO), whereas the ethylsulfonyl group may balance hydrophilicity and lipophilicity for better bioavailability.
Reactivity and Stability :
- Halogen diversity (e.g., bromo vs. chloro in ) influences electronic effects. Bromine’s larger atomic size may sterically hinder reactions compared to chlorine.
- Sulfonyl-containing compounds (e.g., ) are prone to nucleophilic substitution at the α-carbon, a feature that could be leveraged in prodrug design.
Pharmacological Potential: The Empagliflozin impurity () highlights the relevance of bromo-fluorophenyl methanones in diabetes drug synthesis. The target compound’s sulfonyl group could enhance binding to sulfonylurea receptors, a mechanism seen in antidiabetic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
